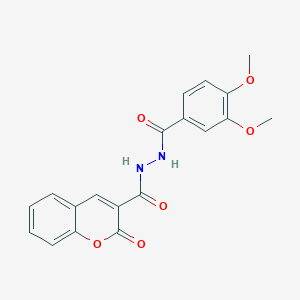![molecular formula C15H8BrCl2NOS B409489 N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide CAS No. 332157-29-6](/img/structure/B409489.png)
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzothiophene moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-aminobenzothiophene followed by chlorination and subsequent carboxamidation. The reaction conditions often require the use of catalysts such as palladium complexes and specific reagents like bromine and thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .
Aplicaciones Científicas De Investigación
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
- N-(2-bromophenyl)-2-chloronicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide .
Uniqueness
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of bromine, chlorine, and benzothiophene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
332157-29-6 |
|---|---|
Fórmula molecular |
C15H8BrCl2NOS |
Peso molecular |
401.1g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-10-3-1-2-4-11(10)19-15(20)14-13(18)9-6-5-8(17)7-12(9)21-14/h1-7H,(H,19,20) |
Clave InChI |
QKVLLUJKXQSFAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol](/img/structure/B409407.png)
![ethyl 4-{3-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B409409.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409410.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409412.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409414.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409416.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409417.png)


![N-[2-(4-Amino-phenylamino)-4'-methyl-[4,5']bithiazolyl-2'-yl]-benzamide](/img/structure/B409423.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethyl-1,4-benzenediamine](/img/structure/B409425.png)
![(5E)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B409426.png)
![(5E)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409427.png)
![N,N-diethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B409428.png)
